molecular formula C19H19ClN4O4S2 B2538185 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 922620-43-7

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No.: B2538185
CAS No.: 922620-43-7
M. Wt: 466.96
InChI Key: VLDNCCKXABANFH-UHFFFAOYSA-N
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Description

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidine sulfonyl group, and a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be carried out using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.

    Sulfonylation of Pyrrolidine: The pyrrolidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Benzohydrazide: The benzohydrazide moiety is synthesized by reacting hydrazine with a suitable benzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrrolidine sulfonyl benzohydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The benzothiazole ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-1-sulfonyl)benzohydrazide
  • N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Uniqueness

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-28-15-9-8-14(20)17-16(15)21-19(29-17)23-22-18(25)12-4-6-13(7-5-12)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDNCCKXABANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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